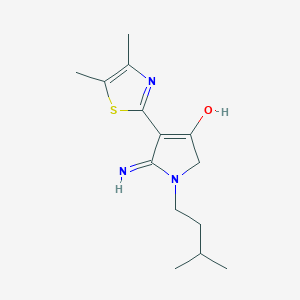![molecular formula C24H19ClN2O3S B15108652 Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate](/img/structure/B15108652.png)
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethyl ester moiety is incorporated through esterification reactions using ethyl chloroformate or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted quinazolinone derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Ethyl 2-(3-chlorophenyl)acetate
- Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate stands out due to its unique combination of a quinazolinone core and a chlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines .
特性
分子式 |
C24H19ClN2O3S |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
ethyl 2-[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-23(29)21(16-10-4-3-5-11-16)31-24-26-19-14-8-6-12-17(19)22(28)27(24)20-15-9-7-13-18(20)25/h3-15,21H,2H2,1H3 |
InChIキー |
MPGMXTDLIIWYJH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)
![Ethyl 1-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B15108576.png)
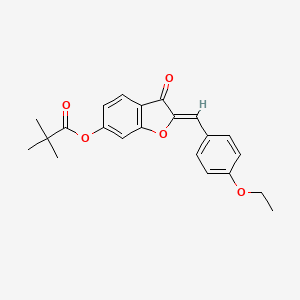
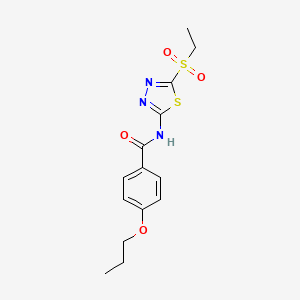
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15108590.png)
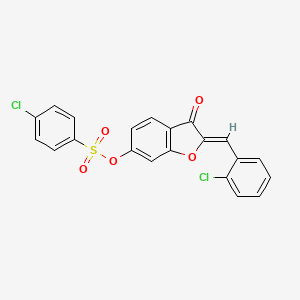

![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
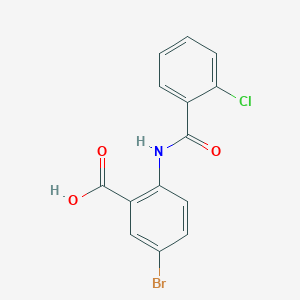
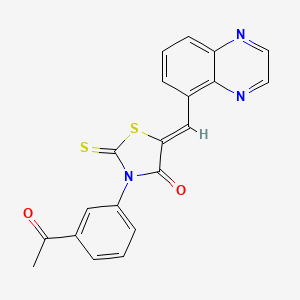
![N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108618.png)
![(2Z)-2-(4-ethylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108625.png)
![5-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15108627.png)
